

"structural elucidation of cyclopentanedecol derivatives"

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Compound of Interest

Compound Name: Cyclopentanedecol

CAS No.: 595-03-9

Cat. No.: B3344100

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Structural Elucidation of Cyclopentanedecol Derivatives

Technical Whitepaper for Drug Development & Analytical Scientists

Executive Summary: The Gem-Diol Paradox

In drug discovery, stable gem-diols are exceptions to the Erlenmeyer rule, which dictates that hydration of a carbonyl group is typically unfavorable. **Cyclopentanedecol** (

) challenges this paradigm. Historically misidentified as "Cyclopentanepentone pentahydrate" (), it is actually a fully saturated cyclopentane ring bearing ten hydroxyl groups.[1]

For the medicinal chemist, this molecule serves as a critical reference point for Oxocarbon Chemistry, a scaffold class with emerging applications in bioisosterism, metal chelation therapy, and antioxidant systems. This guide provides the definitive elucidation pathway, moving from synthesis to crystallographic proof, ensuring the researcher can distinguish this scaffold from solvated polyketones.

Structural Elucidation Strategy

The elucidation of **Cyclopentanedecol** requires a multi-modal approach to rule out the "pentaketone pentahydrate" hypothesis. The core challenge is proving the existence of

single bonds (diol) versus

double bonds (ketone) in a highly hydrogen-bonded lattice.

Phase 1: Synthesis & Isolation

The compound is synthesized via the oxidative degradation of Croconic Acid or Rhodizonic Acid. The high-oxidation environment forces the hydration of the carbonyls.

- Precursor: Croconic Acid ()
- Reagent: Fuming Nitric Acid ()
- Mechanism: Oxidative cleavage and hydration.

Phase 2: Spectroscopic Profiling (The Evidence Chain)

Technique	Expected Observation for	Contrast with
IR Spectroscopy	Absence of Carbonyl stretch (). Strong, broad stretch ().	Ketone hydrate would likely retain some character or show distinct water peaks.
NMR (Solid State)	Single signal at ~95-100 ppm (characteristic of acetal/gem-diol carbon).	Ketone carbons typically appear at >180 ppm.
Raman Spectroscopy	Absence of vibrational modes; presence of ring breathing modes.	Presence of modes. ^{[1][2]}
X-Ray Diffraction	bond lengths approx. 1.40 Å (single bond).	bond lengths approx. 1.20 Å.

Phase 3: Crystallographic Proof

The ultimate confirmation lies in Single Crystal X-Ray Diffraction (SC-XRD). The structure reveals a "star-shaped" hydrogen bonding network where every oxygen atom acts as both a donor and an acceptor, stabilizing the sterically crowded gem-diol configuration.

Experimental Protocols

Protocol A: Synthesis of Cyclopentanedecol from Croconic Acid

Objective: Isolate high-purity Decahydroxycyclopentane for structural analysis.

- Preparation: In a fume hood, cool 10 mL of fuming nitric acid (density 1.52 g/mL) to 0°C in an ice bath.

- Addition: Slowly add 1.0 g of Croconic Acid (finely powdered) to the acid over 20 minutes.
Caution: Exothermic reaction with evolution of gases.
- Reaction: Allow the mixture to stand at room temperature for 1 hour until gas evolution ceases.
- Precipitation: Pour the reaction mixture onto 20 g of crushed ice. A white crystalline precipitate will form immediately.
- Purification: Filter the crystals and wash with ice-cold water (3x 5 mL).
- Recrystallization: Dissolve the crude solid in a minimum amount of boiling water (approx. 80°C). Allow to cool slowly to room temperature to grow diffraction-quality crystals.
 - Note: Rapid cooling yields microcrystalline powder unsuitable for SC-XRD.

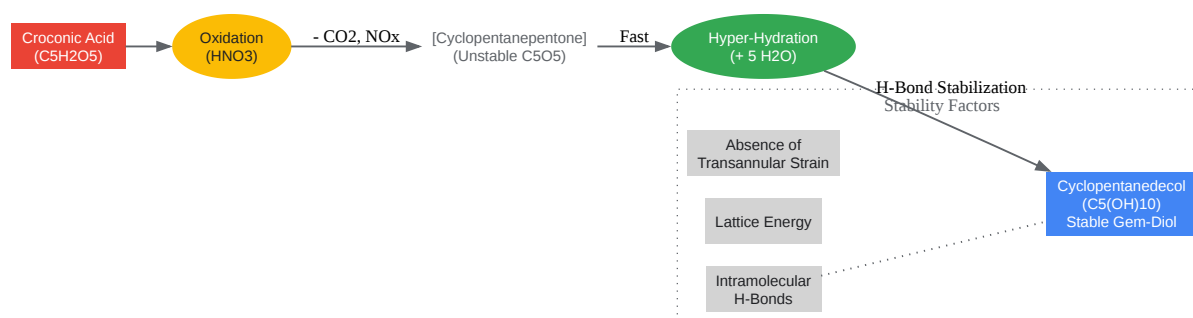
Protocol B: Differentiation via CP/MAS NMR

Objective: Distinguish between the ketone and diol forms in the solid state.

- Sample Prep: Pack 50 mg of dry, recrystallized **Cyclopentanedecol** into a 4 mm Zirconia rotor.
- Parameters:
 - Spin rate: 10 kHz.
 - Contact time: 2 ms.
 - Reference: Adamantane (secondary reference).
- Analysis:
 - Acquire spectrum.[2] Look for the singlet at 96 ppm.
 - Validation: If peaks appear >170 ppm, the sample has dehydrated back to a ketone form (unstable) or is contaminated with precursor.

Visualization of the Pathway

The following diagram illustrates the oxidative conversion and the critical hydrogen-bonding stabilization that allows the gem-diol to exist.



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Caption: The synthetic pathway from Croconic Acid to **Cyclopentanedecol**, highlighting the rapid hydration of the unstable pentaketone intermediate.

Medicinal Chemistry Context

While **Cyclopentanedecol** itself is not a marketed drug, its structural elucidation is vital for researchers working with Oxocarbons and Bioisosteres.

- Bioisosterism: The

group can act as a transition state mimic for amide hydrolysis or as a non-planar replacement for carbonyls in enzyme inhibitors.

- Natural Product Identification: As noted in recent metabolomic studies (e.g., in *Arthrospira platensis*), **Cyclopentanedecol** can appear as a metabolite. Correctly identifying it prevents

misassignment as a contaminant or a ketone derivative.

- Antioxidant Potential: The dense hydroxyl network provides significant radical scavenging potential, similar to polyphenols but on a saturated alicyclic frame.

Key Data for Identification

Property	Value	Source
Molecular Formula		PubChem [1]
Molecular Weight	230.13 g/mol	PubChem [1]
Melting Point	115°C (dehydrates)	Wikipedia/Lit [2]
Crystal System	Orthorhombic / Tetragonal (varies by hydration)	Gelbcke et al. [3]
Solubility	High (Water), Low (Non-polar solvents)	Experimental

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